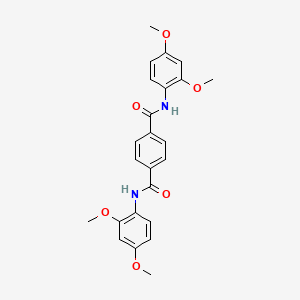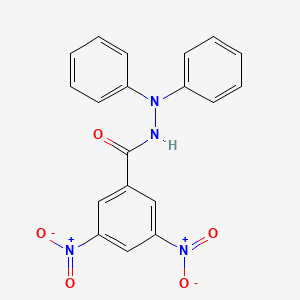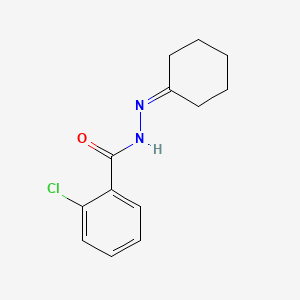![molecular formula C12H14ClN3O2 B3844922 N-{2-[2-(2-chlorobenzoyl)hydrazono]propyl}acetamide](/img/structure/B3844922.png)
N-{2-[2-(2-chlorobenzoyl)hydrazono]propyl}acetamide
Übersicht
Beschreibung
N-{2-[2-(2-chlorobenzoyl)hydrazono]propyl}acetamide, also known as CHAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHAP belongs to the family of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.
Wirkmechanismus
The mechanism of action of N-{2-[2-(2-chlorobenzoyl)hydrazono]propyl}acetamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of an enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a crucial role in the development and progression of cancer. By inhibiting HDAC activity, this compound can alter the expression of genes that are involved in cell growth, proliferation, and apoptosis, thereby inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of gene expression. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{2-[2-(2-chlorobenzoyl)hydrazono]propyl}acetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of novel cancer therapies. This compound is also relatively easy to synthesize and purify, which makes it suitable for large-scale production. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-{2-[2-(2-chlorobenzoyl)hydrazono]propyl}acetamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic potential and identify new targets for drug development. Additionally, the development of novel drug delivery systems that can improve the bioavailability and efficacy of this compound in vivo is also an area of active research. Overall, the potential therapeutic applications of this compound make it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(2-chlorobenzoyl)hydrazono]propyl}acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Eigenschaften
IUPAC Name |
N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-8(7-14-9(2)17)15-16-12(18)10-5-3-4-6-11(10)13/h3-6H,7H2,1-2H3,(H,14,17)(H,16,18)/b15-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTSNOIWDNVPIF-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1Cl)CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1Cl)/CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(3-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B3844849.png)
![1-{4-[4-(3-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844851.png)


![O-methyl [(2-chlorophenyl)acetyl]thiocarbamate](/img/structure/B3844878.png)


![3-{1-[(3-chlorophenyl)acetyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B3844910.png)
![3-(2-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3844911.png)




